![molecular formula C33H41F3N4O3 B2907758 N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034235-79-3](/img/structure/B2907758.png)
N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C33H41F3N4O3 and its molecular weight is 598.711. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the context of G protein-coupled receptors (GPCRs), kinases, and other signaling pathways. This article reviews its biological activity based on available research findings.
Chemical Structure
The compound features a complex structure that includes:
- Isochroman moiety : Potentially involved in binding interactions with biological targets.
- Bipiperidine unit : Known for enhancing pharmacological properties.
- Trifluoromethyl-pyridine : Enhances lipophilicity and may influence receptor affinity.
- Cyclohexanecarboxamide : Provides a flexible scaffold for molecular interactions.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain kinases, particularly those involved in fibrosis and cancer pathways.
Key Mechanisms:
- Inhibition of DDR Kinases :
- GPCR Modulation :
Biological Activity Data
Activity Type | Target | IC50 Value (nM) | Reference |
---|---|---|---|
Inhibition | DDR1 | 9.4 | |
Inhibition | DDR2 | 188 | |
GPCR Activity | Various GPCRs | Not specified |
Case Study 1: Pulmonary Fibrosis
A study investigated the effects of similar compounds on pulmonary fibrosis models, highlighting that selective inhibition of DDR1/2 could alleviate symptoms associated with bleomycin-induced lung inflammation. The compound exhibited a promising therapeutic profile compared to established treatments like nintedanib, suggesting its potential application in treating idiopathic pulmonary fibrosis (IPF) .
Case Study 2: Cancer Therapy
Another research effort focused on the compound’s ability to inhibit tumor growth by targeting DDR kinases. It was noted that while some compounds showed broad kinase inhibition, the selectivity for DDR pathways was crucial for minimizing side effects and enhancing therapeutic efficacy .
Propriétés
IUPAC Name |
N-[1-[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41F3N4O3/c34-33(35,36)26-10-11-30(37-21-26)40(31(41)23-6-2-1-3-7-23)28-14-16-38(17-15-28)27-12-18-39(19-13-27)32(42)29-20-24-8-4-5-9-25(24)22-43-29/h4-5,8-11,21,23,27-29H,1-3,6-7,12-20,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICHBKNURKIUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4CC5=CC=CC=C5CO4)C6=NC=C(C=C6)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.